molecular formula C19H18N2O2S2 B300125 N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B300125
M. Wt: 370.5 g/mol
InChI Key: BDHRDDQWJCCLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as EPTA, is a thiazole-based compound that has been extensively studied in scientific research. EPTA has shown potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but studies suggest that it may act through multiple pathways. N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, thereby reducing inflammation. N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to reduce the levels of inflammatory markers such as CRP and IL-6, which are associated with inflammation-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations of using N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide include its poor solubility in water and its instability under certain conditions, which may affect its efficacy.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One potential direction is to investigate its potential use in combination with other therapeutic agents to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as diabetes and neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-ethoxybenzaldehyde, followed by the reaction with chloroacetyl chloride and sodium sulfide. The final product is obtained through purification and isolation techniques such as column chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential use in various scientific research applications. It has shown promising results in the treatment of inflammation-related diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.

properties

Product Name

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18N2O2S2/c1-2-23-16-10-8-15(9-11-16)20-18(22)13-25-19-21-17(12-24-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,20,22)

InChI Key

BDHRDDQWJCCLKR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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